

Application Notes and Protocols for the Preparation of Bromide Hydrates

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Compound of Interest

Compound Name: *Bromide;hydrate*

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Introduction

Bromide hydrates are crystalline compounds in which bromide ions or bromine-containing molecules are incorporated into a host lattice of water molecules. These compounds are diverse, ranging from simple inorganic salt hydrates to complex clathrate structures. Their unique physicochemical properties make them valuable in various fields, including chemical synthesis, energy storage, and pharmaceutical development. For instance, metal bromide hydrates serve as precursors and catalysts in chemical reactions^{[1][2]}, while the hydration and dehydration cycle of salts like strontium bromide is being explored for thermochemical energy storage^[3]. The formation of clathrate hydrates, where guest molecules are trapped within cages of water molecules, is of fundamental interest in understanding intermolecular interactions^{[4][5]}.

This document provides detailed protocols for the preparation of representative bromide hydrates and summarizes key quantitative data to assist researchers, scientists, and drug development professionals in their work.

Data Presentation

Quantitative data related to the formation and properties of various bromide hydrates are summarized below for easy reference and comparison.

Table 1: Temperature-Dependent Crystallization of Iron(II) Bromide Hydrates

This table outlines the specific hydrate forms of iron(II) bromide that crystallize from aqueous solutions at different temperatures.

Temperature Range	Hydrate Form
Below -29.3°C	Nonahydrate ($\text{FeBr}_2 \cdot 9\text{H}_2\text{O}$)
Room Temperature	Hexahydrate ($\text{FeBr}_2 \cdot 6\text{H}_2\text{O}$)
Above 49°C	Tetrahydrate ($\text{FeBr}_2 \cdot 4\text{H}_2\text{O}$)
Above 83°C	Dihydrate ($\text{FeBr}_2 \cdot 2\text{H}_2\text{O}$)

(Data sourced from [\[1\]](#))

Table 2: Thermodynamic Properties of the Strontium Bromide Hydration Reaction

The reversible reaction $\text{SrBr}_2(\text{s}) + \text{H}_2\text{O}(\text{g}) \rightleftharpoons \text{SrBr}_2 \cdot \text{H}_2\text{O}(\text{s})$ is a candidate for thermochemical energy storage. Key thermodynamic parameters are presented here.

Parameter	Value
Specific Energy Density	291 kJ/kg SrBr_2
Standard Reaction Enthalpy ($\Delta\text{R H}^\circ$)	71.98 kJ/mol
Standard Reaction Entropy ($\Delta\text{R S}^\circ$)	143.93 J/(mol·K)

(Data sourced from [\[3\]](#))

Table 3: Crystallization Temperatures of Calcium Bromide Solutions

The true crystallization temperature (TCT) of calcium bromide brines is dependent on the salt concentration (density). This is a critical parameter in applications such as completion fluids in the oil and gas industry.

Brine Density (ppg)	Brine Density (g/ml)	Crystallization Temperature (°F)	Crystallization Temperature (°C)
~13.2	~1.58	-37	-38
14.2	1.70	10	-12
14.9	1.785	57	14

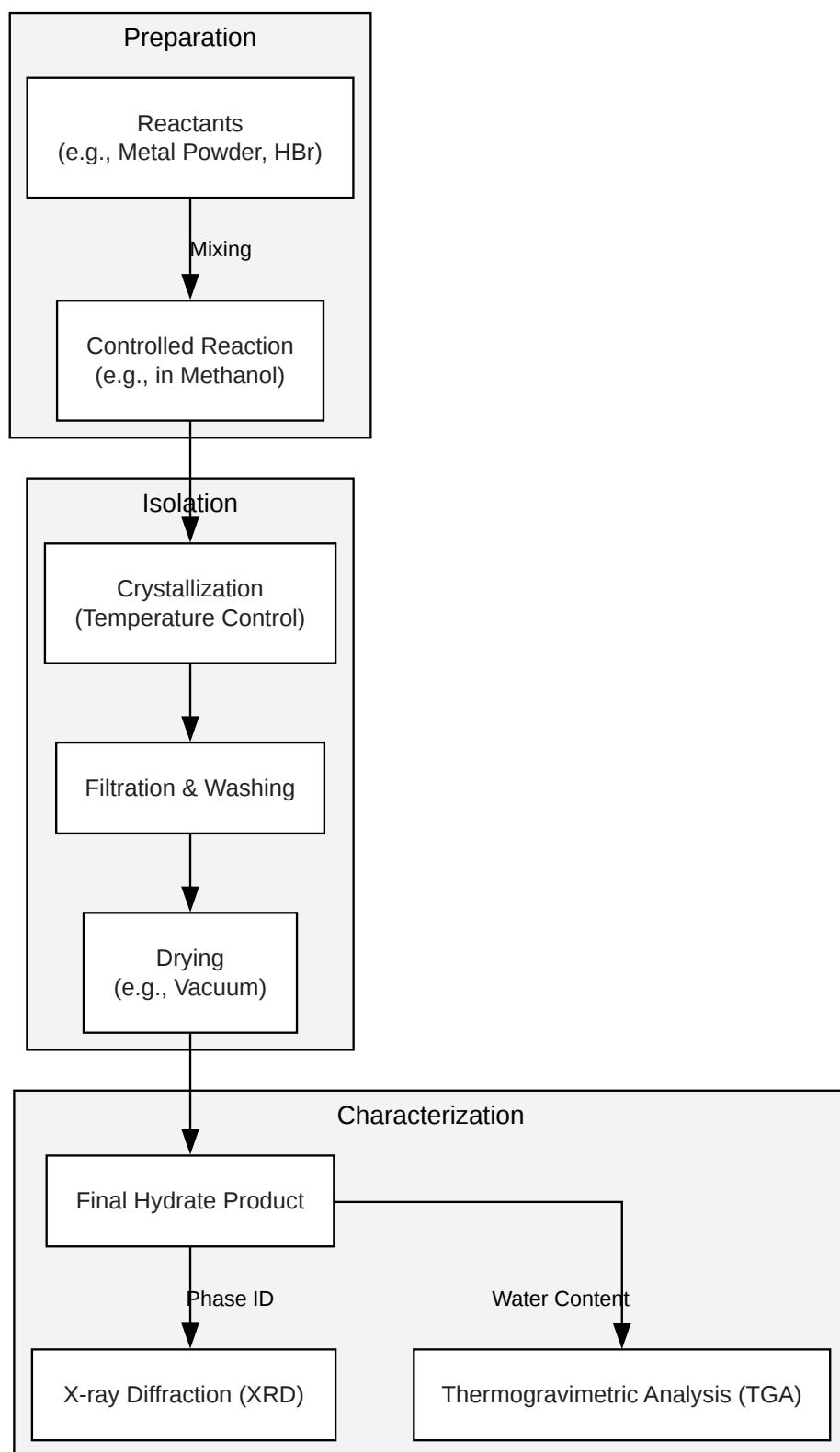
(Data sourced from [\[6\]](#))

Experimental Protocols & Workflows

Detailed methodologies for preparing different classes of bromide hydrates are provided below.

Workflow 1: General Synthesis of Metal Bromide Hydrates

This diagram illustrates a typical workflow for the synthesis, isolation, and characterization of a metal bromide hydrate from its constituent elements or salts.

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General workflow for metal bromide hydrate synthesis.

Protocol 1: Synthesis of Iron(II) Bromide Hydrate ($\text{FeBr}_2 \cdot x\text{H}_2\text{O}$)

This protocol describes the synthesis of iron(II) bromide hydrates by reacting elemental iron with hydrobromic acid. The specific hydrate obtained depends on the crystallization temperature as detailed in Table 1.[1][7]

Materials:

- Iron powder
- Concentrated hydrobromic acid (HBr)
- Methanol
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

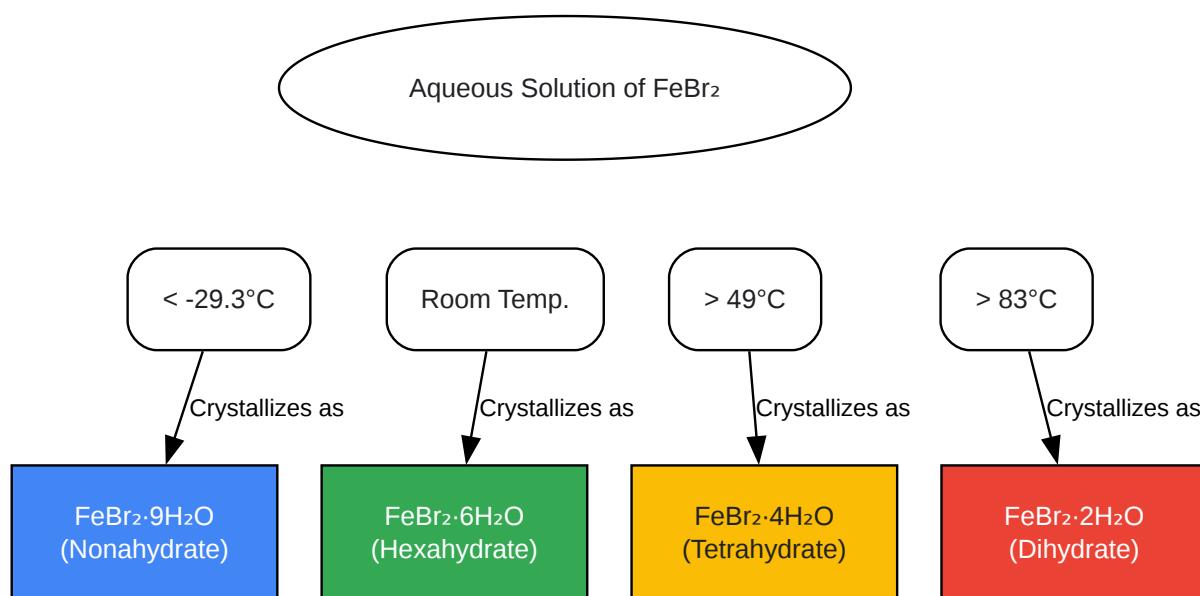
Procedure:

- Set up a reaction flask under an inert atmosphere to prevent the oxidation of Fe^{2+} .
- Carefully add iron powder to a volume of methanol in the flask.
- Slowly add concentrated hydrobromic acid to the iron-methanol slurry while stirring. The reaction is exothermic and will produce hydrogen gas as a byproduct.[1][7]
 - Safety Note: This step should be performed in a well-ventilated fume hood. HBr is corrosive and hydrogen gas is flammable.
- After the iron has completely reacted, the resulting solution contains the methanol solvate $[\text{Fe}(\text{MeOH})_6]\text{Br}_2$.[7]
- To obtain a specific hydrate, the solvent can be removed, and the resulting salt can be recrystallized from an aqueous solution by controlling the temperature.
 - For the hexahydrate, crystallize at room temperature.[1]

- For the tetrahydrate, crystallize from a solution held above 49°C.[1]
- Isolate the crystals by filtration.
- Wash the crystals with a small amount of ice-cold water and then dry them under a vacuum to obtain the pure iron(II) bromide hydrate.[7]

Workflow 2: Temperature-Dependent Crystallization of FeBr₂ Hydrates

This diagram shows the relationship between crystallization temperature and the specific hydrate of iron(II) bromide that is formed, illustrating the importance of thermal control in the synthesis process.



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Temperature-dependent formation of FeBr₂ hydrates.

Protocol 2: Preparation of Bromine Clathrate Hydrate

Bromine hydrate was one of the first clathrate hydrates discovered.[4] Its preparation involves the crystallization from an aqueous solution of bromine at low temperatures. The exact

stoichiometry can vary, with studies showing compositions from $\text{Br}_2 \cdot 8.62\text{H}_2\text{O}$ to $\text{Br}_2 \cdot 10.68\text{H}_2\text{O}$.

[4]

Materials:

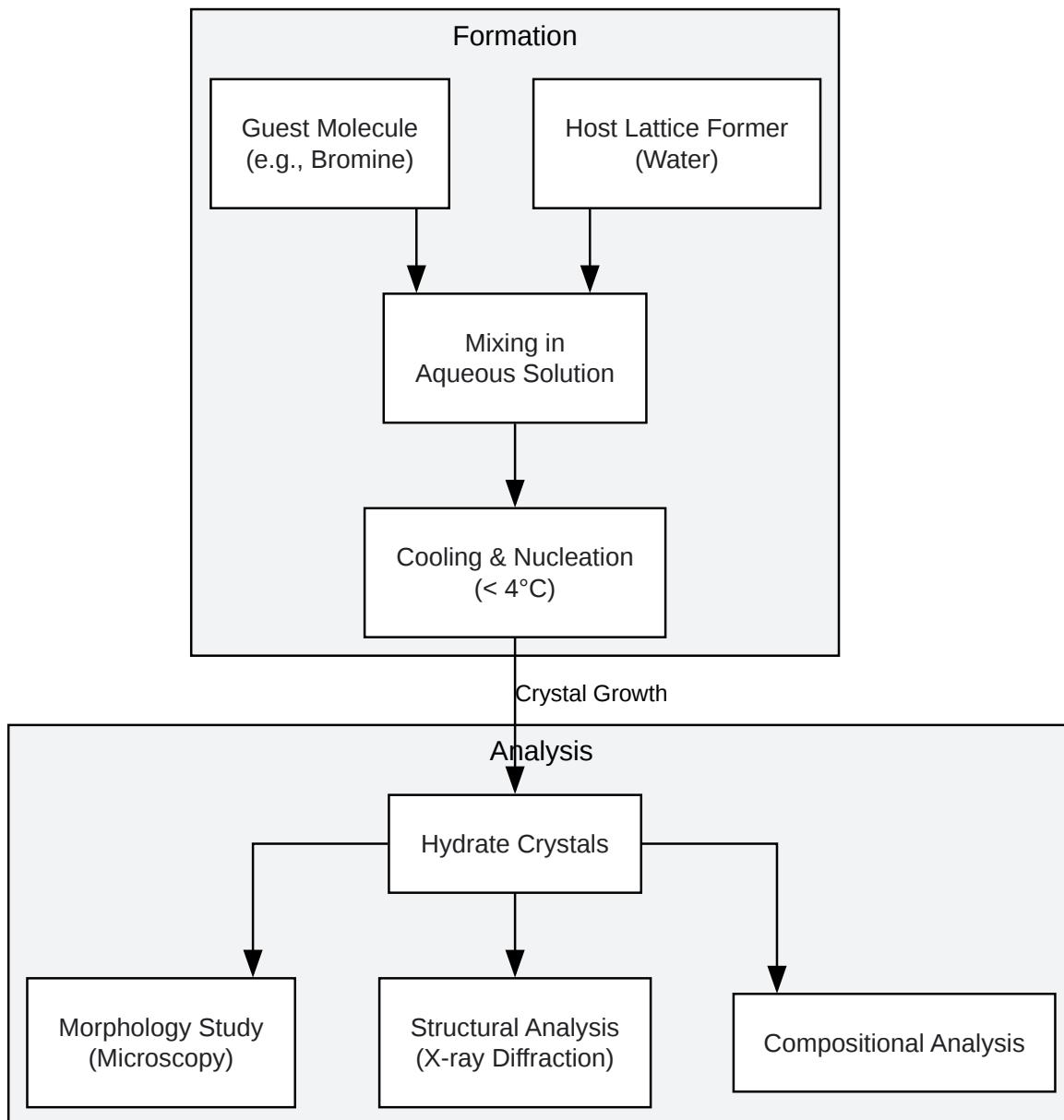
- Liquid bromine (Br_2)
- Distilled water
- Sealed reaction vessel
- Cooling bath (e.g., ice-salt or refrigerated circulator)

Procedure:

- Prepare a saturated aqueous solution of bromine in a sealable vessel.
 - Safety Note: Bromine is highly toxic, corrosive, and volatile. All work must be conducted in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
- To improve stability and handling, a small amount of potassium bromide can be added to the solution.[8]
- Cool the sealed vessel in a cooling bath to below 4°C.[8] It may be necessary to cool to as low as -15°C to initiate crystallization and prevent supercooling.[8]
- Allow the mixture to stand at the low temperature. Reddish-brown crystals of bromine hydrate will form and settle.
- Due to the volatility and instability of the hydrate, characterization is challenging. Analysis is often performed in situ or on wet crystals using techniques like single-crystal X-ray diffraction to determine the structure.[4]

Workflow 3: Clathrate Hydrate Formation and Analysis

This workflow outlines the process for forming and analyzing clathrate hydrates, where a "guest" molecule like bromine is encapsulated within a "host" lattice of water molecules.



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Workflow for clathrate hydrate formation and analysis.

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